molecular formula C18H13N B14156796 Benzo[c]phenanthren-6-amine CAS No. 4176-52-7

Benzo[c]phenanthren-6-amine

Cat. No.: B14156796
CAS No.: 4176-52-7
M. Wt: 243.3 g/mol
InChI Key: PBPXAXKVIYCGAW-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-6-amine is a polycyclic aromatic hydrocarbon derivative with the chemical formula C18H13N. It is a white solid that is soluble in nonpolar organic solvents. This compound is of theoretical interest due to its unique structure, consisting of four fused benzene rings with an amine group attached at the 6th position. It is also environmentally occurring and has been studied for its weak carcinogenic properties .

Preparation Methods

The synthesis of Benzo[c]phenanthren-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate stilbene precursors. Another method includes the oxidative cyclization of 1,2-diaminobenzene derivatives. Industrial production methods often utilize catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Benzo[c]phenanthren-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

Benzo[c]phenanthren-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[c]phenanthren-6-amine involves its interaction with cellular components, leading to cytotoxic effects. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with molecular targets such as p53 protein and PARP-1 .

Comparison with Similar Compounds

Benzo[c]phenanthren-6-amine can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and the presence of the amine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

4176-52-7

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[c]phenanthren-6-amine

InChI

InChI=1S/C18H13N/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2

InChI Key

PBPXAXKVIYCGAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3N

Origin of Product

United States

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